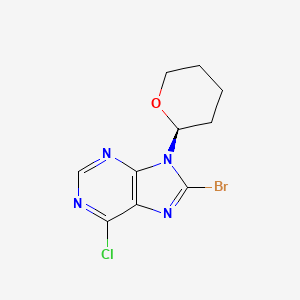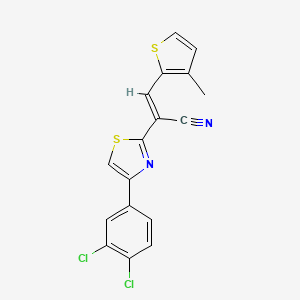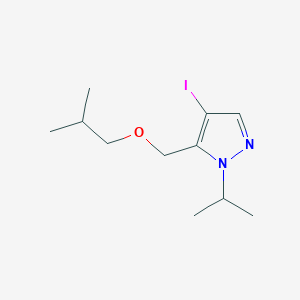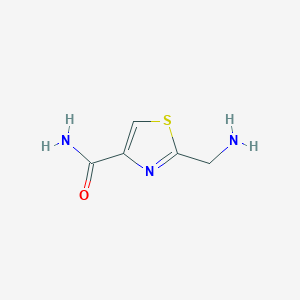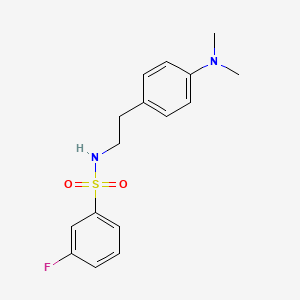![molecular formula C24H34N4O2S B2490667 2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950345-13-8](/img/structure/B2490667.png)
2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of compounds with a core structure of tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds are synthesized for their potential biological activities and serve as key intermediates for the development of pharmacologically active agents.
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multi-step chemical reactions starting from base structures such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes include acylation, cyclization, and condensation with various reagents to introduce different functional groups into the molecule, resulting in a variety of derivatives with potential for biological activity (Ashalatha et al., 2007).
Molecular Structure Analysis
Crystal structure analyses provide insights into the conformation and configuration of similar compounds. X-ray crystallography reveals the planarity or non-planarity of the core rings and the spatial arrangement of substituents, which are crucial for understanding the molecular interactions and reactivity (Özbey et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves interactions with various reagents under specific conditions, leading to the formation of new bonds and the introduction of functional groups. These reactions are pivotal in modifying the molecular structure to achieve desired chemical properties and biological activities (Soliman et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. The introduction of specific substituents affects these properties, influencing the compound's suitability for further application in medicinal chemistry (Giri et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles, electrophiles, and other chemical agents are crucial for understanding the compound's behavior in chemical reactions. These properties are influenced by the electronic configuration and the presence of functional groups in the molecule (Tolkunov et al., 2013).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Recent studies have focused on synthesizing various pyrimidine derivatives due to their biological significance. For instance, the synthesis of novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities demonstrates the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the design and synthesis of 2,4-disubstituted pyrimidines as cholinesterase and Aβ-aggregation inhibitors highlight their role in addressing neurodegenerative diseases (Mohamed et al., 2011).
Antimicrobial Applications
Certain pyrimidine derivatives have demonstrated significant antimicrobial properties. For example, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives showed high activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Giri et al., 2017). This suggests the potential of such compounds in developing new antibacterial agents.
Neuropharmacological Significance
The study of pyrimidines in neuropharmacology has been gaining attention. The discovery of potent and selective inhibitors of Phosphodiesterase 1, including pyrazolo[3,4-d]pyrimidinones, for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases underlines the importance of pyrimidine derivatives in this field (Li et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-16-7-8-18-19(15-16)31-24-22(18)23(30)25-20(26-24)9-10-21(29)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h16-17H,2-15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBQQUZEGHTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

